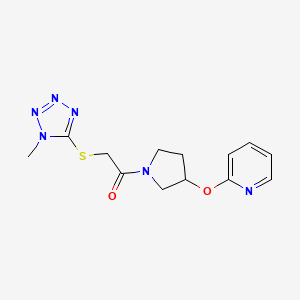

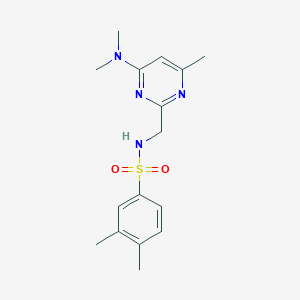

![molecular formula C19H18N4O3S B2416787 7-Cyclopropyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 863003-29-6](/img/structure/B2416787.png)

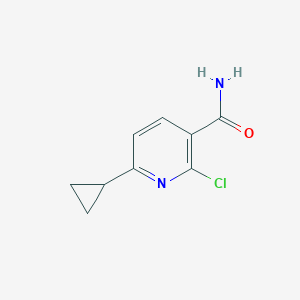

7-Cyclopropyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which includes 7-Cyclopropyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione, has been reported . The synthesis involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydro-1H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular formula of this compound is C19H18N4O3S. Its molecular weight is 382.44.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydro-1H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones .Aplicaciones Científicas De Investigación

Antimicrobial and Nematicidal Activities

Compounds including 7-Cyclopropyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, as well as nematicidal activities. This was observed in a study focusing on polysubstituted cyclopropane derivatives synthesized via a one-pot tandem reaction, indicating potential applications in agriculture and medicine (Banothu, Basavoju, & Bavantula, 2015).

DNA Binding and Cleavage, and Cytotoxicity

Mixed-ligand copper(II) complexes incorporating similar pyrimidine structures have been shown to bind DNA and induce DNA cleavage. These complexes demonstrated cytotoxicity against cervical cancer cell lines, indicating their potential in cancer research (Barve et al., 2009).

Synthesis and Structure Analysis

Research has been conducted on the synthesis and structural analysis of derivatives of pyrimidines, including those related to this compound. This includes studies on crystal structure analysis and reaction mechanisms, which are crucial for understanding the properties and potential applications of these compounds (Dzvinchuk, 2009).

Anti-cancer Activity

Certain pyrimidine derivatives have demonstrated potent anticancer activity, as shown in studies where they were synthesized and tested against various cancer cell lines. This suggests their potential as lead compounds for developing new anticancer agents (Aremu et al., 2017).

Insecticidal Activity

Some cyclopropane derivatives, similar in structure to the compound , have exhibited high insecticidal activity. These studies suggest possible applications in pest control and agricultural protection (Ben Hamadi & Guesmi, 2022).

Mecanismo De Acción

Direcciones Futuras

The compound shows promising activity as a potential inhibitor against PARP-1 . It could be used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism . This could lead to genomic dysfunction and cell death, making it a potential candidate for cancer treatment .

Propiedades

IUPAC Name |

7-cyclopropyl-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-22-16-14(18(25)23(2)19(22)26)17(21-15(20-16)12-8-9-12)27-10-13(24)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEQHASXSVCXNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2416704.png)

![N-[2-(dimethylamino)-2-methylpropyl]-N-{[4-(3-methylbutoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2416708.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid](/img/structure/B2416710.png)

![3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2416716.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2416719.png)